molecular formula C19H22N6 B14783229 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine

6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine

Cat. No.: B14783229
M. Wt: 334.4 g/mol
InChI Key: KFZKCVZTKRBCHE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of tubulin polymerization, which disrupts cell division . The compound may also interact with various enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings with a hydrazone linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N6

Molecular Weight

334.4 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine

InChI

InChI=1S/C19H22N6/c1-12-6-8-17(9-7-12)15(4)22-23-18-11-19(21-16(5)20-18)25-14(3)10-13(2)24-25/h6-11H,1-5H3,(H,20,21,23)

InChI Key

KFZKCVZTKRBCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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